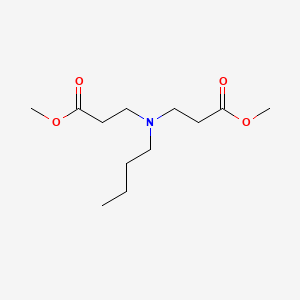![molecular formula C24H20FN3O3S B2555089 (E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 1173390-35-6](/img/structure/B2555089.png)
(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C24H20FN3O3S and its molecular weight is 449.5. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties and Tubulin Polymerization Inhibition
A study focused on the synthesis and cytotoxic activity of 2-anilinonicotinyl-linked acrylamide conjugates, which are designed as tubulin polymerization inhibitors. These compounds, including those with structural similarities to "(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide," demonstrated promising cytotoxicity against various human cancer cell lines. Specifically, compounds showed significant cytotoxic effects, particularly against the A549 human lung adenocarcinoma epithelial cell line, highlighting their potential as potent anticancer agents. Molecular docking studies indicated efficient interaction and binding in the active site of tubulin, suggesting a mechanism of action through disruption of microtubule dynamics leading to cell cycle arrest and apoptosis (Kamal et al., 2014).
Fluorescence and Biological Activities
Another research direction involves the synthesis of novel compounds with remarkable fluorescence properties and biological activities. A study described the synthesis of new pyrido[2,1-b]benzothiazole and N-substituted 2-pyridylbenzothiazole derivatives, exhibiting considerable fluorescence with high quantum yields. These compounds were evaluated for their antimicrobial and antiviral activities, showing significant potency against various bacterial strains and fungi. This research underscores the dual utility of such compounds in both biological applications and as materials with specific optical properties (Azzam et al., 2020).
Material Science Applications
The compound's relevance extends into the field of material science, particularly in the synthesis and characterization of polymers. For example, studies on the preparation of aromatic polyamides based on ether-sulfone-dicarboxylic acids reveal the creation of polymers with high thermal stability, solubility in polar solvents, and the ability to form tough and transparent films. These polymers exhibit distinct glass transition temperatures and are stable up to high temperatures, showcasing their potential applications in advanced materials engineering (Hsiao & Huang, 1997).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3S/c1-30-19-11-9-16(14-20(19)31-2)10-12-22(29)28(15-17-6-3-4-13-26-17)24-27-23-18(25)7-5-8-21(23)32-24/h3-14H,15H2,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAKZIBGQLKTBA-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-(2-fluorobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2555008.png)


![Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride](/img/structure/B2555014.png)
![Methyl 2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2555015.png)

![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2555017.png)



![(E)-[(4-chlorophenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2555023.png)

![4-[(Tert-butoxycarbonyl)amino]-1-methylpiperidine-4-carboxylic acid](/img/structure/B2555026.png)
![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B2555029.png)